Cas no 951891-46-6 (5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid)
5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid Chemical and Physical Properties
Names and Identifiers
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- 5-(2-CHLORO-4,5-DIFLUOROPHENYL)-5-OXOVALERIC ACID
- 5-(2-chloro-4,5-difluorophenyl)-5-oxopentanoic acid
- 7208c
- BC3249844
- 5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid
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- Inchi: 1S/C11H9ClF2O3/c12-7-5-9(14)8(13)4-6(7)10(15)2-1-3-11(16)17/h4-5H,1-3H2,(H,16,17)
- InChI Key: VHDAKDZKORNYLA-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=CC=1C(CCCC(=O)O)=O)F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 298
- Topological Polar Surface Area: 54.4
5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C101835-250mg |
5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid |
951891-46-6 | 250mg |
$ 365.00 | 2022-06-06 | ||
| TRC | C101835-500mg |
5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid |
951891-46-6 | 500mg |
$ 605.00 | 2022-06-06 | ||
| Fluorochem | 207485-1g |
5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid |
951891-46-6 | 97% | 1g |
£352.00 | 2022-03-01 | |
| Fluorochem | 207485-2g |
5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid |
951891-46-6 | 97% | 2g |
£613.00 | 2022-03-01 | |
| Fluorochem | 207485-5g |
5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid |
951891-46-6 | 97% | 5g |
£1447.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644100-5g |
5-(2-Chloro-4,5-difluorophenyl)-5-oxopentanoic acid |
951891-46-6 | 98% | 5g |
¥12703.00 | 2024-04-24 |
5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid
Introduction to 5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric Acid (CAS No. 951891-46-6)
5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid is a sophisticated organic compound characterized by its intricate molecular structure and significant potential in pharmaceutical research. This compound, identified by the CAS number 951891-46-6, has garnered attention in the scientific community due to its unique chemical properties and promising applications in drug development. The presence of both chloro and fluorine substituents in its aromatic ring enhances its reactivity and makes it a valuable candidate for synthesizing novel therapeutic agents.
The molecular formula of 5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid can be represented as C9H4ClF2O3. This structure incorporates a carboxylic acid group and an oxo group, which are crucial for its biological activity. The compound's aromatic ring is further functionalized with chloro and fluorine atoms, which not only influence its electronic properties but also its interaction with biological targets. These features make it an attractive scaffold for medicinal chemists seeking to develop innovative treatments for various diseases.
In recent years, there has been a growing interest in the development of fluorinated compounds due to their enhanced metabolic stability and improved binding affinity to biological receptors. The incorporation of fluorine atoms into drug molecules has been shown to modulate their pharmacokinetic profiles, leading to more effective and longer-lasting therapeutic outcomes. 5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid exemplifies this trend, as its structural features are likely to contribute to its potential as a pharmacophore in drug design.
The synthesis of 5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The process typically begins with the functionalization of a halogenated aromatic precursor, followed by the introduction of the carboxylic acid and oxo groups. Advanced synthetic techniques, such as cross-coupling reactions and palladium-catalyzed transformations, are often employed to achieve the desired molecular architecture. These methods highlight the compound's complexity and the expertise required to synthesize it efficiently.
The compound's potential applications extend across various therapeutic areas. One of the most promising fields is oncology, where fluorinated compounds have shown significant promise in targeting cancer cells. The unique electronic properties of the aromatic ring in 5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid make it a suitable candidate for designing small-molecule inhibitors that can selectively interact with cancer-specific enzymes or receptors. Preliminary studies have suggested that derivatives of this compound may exhibit potent antitumor activity by disrupting critical signaling pathways involved in cancer cell proliferation.
In addition to oncology, 5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid has potential applications in inflammatory diseases and neurodegenerative disorders. The presence of both carboxylic acid and oxo groups provides multiple sites for chemical modification, allowing researchers to tailor the compound's properties for specific biological targets. For instance, modifications at the carboxylic acid group could enable the synthesis of peptidomimetics or protease inhibitors, which are increasingly important in treating chronic inflammatory conditions.
The oxo group in the molecule also plays a crucial role in its reactivity and potential biological activity. This functional group can participate in hydrogen bonding interactions with biological targets, enhancing the compound's binding affinity. Furthermore, the oxo group can be further derivatized to introduce additional pharmacological properties, such as solubility or metabolic stability. These features make 5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid a versatile scaffold for developing novel therapeutics.
The growing body of research on fluorinated compounds underscores their importance in modern drug discovery. The ability of fluorine atoms to influence both physical and electronic properties of molecules has led to significant advancements in medicinal chemistry. 5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid is no exception, as its unique structural features are likely to contribute to its potential as a lead compound in future drug development efforts. As research continues to uncover new applications for this compound, it is expected that it will play an increasingly important role in addressing unmet medical needs.
In conclusion, 5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid (CAS No. 951891-46-6) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups and substituents makes it an attractive candidate for developing novel therapeutic agents across various disease areas. As synthetic methodologies continue to evolve and our understanding of fluorinated compounds deepens, compounds like this are poised to make substantial contributions to future medical breakthroughs.
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